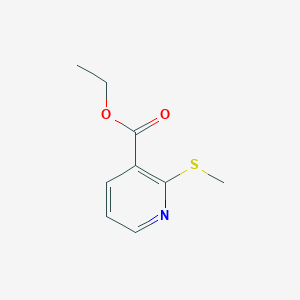
Ethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylthio)nicotinate is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 2-position with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylthio)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium methylthiolate in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of 1,1,3,3-tetramethoxypropane and beta-aminocrotonic acid ester under mild conditions, which provides a high yield and purity suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in related nicotinates can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the formulation of agrochemicals due to its pesticidal properties.
Mechanism of Action
The mechanism of action of ethyl 2-(methylthio)nicotinate involves its interaction with biological targets. For instance, its vasodilatory effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . This leads to the dilation of peripheral blood vessels, enhancing blood flow at the site of application.
Comparison with Similar Compounds
Ethyl 2-(methylthio)nicotinate can be compared with other nicotinic acid derivatives:
Methyl nicotinate: Similar in structure but with a methyl ester instead of an ethyl ester.
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial activities.
Ethyl nicotinate: Lacks the methylthio group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its methylthio substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
ethyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-3-12-9(11)7-5-4-6-10-8(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
QONWNMSYCCNLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















